Cas no 21472-08-2 (1H-Benzimidazole,5,6-dimethyl-7-nitro-)

1H-Benzimidazole,5,6-dimethyl-7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,5,6-dimethyl-7-nitro-
- 5,6-Dimethyl-4-nitro-1H-benzimidazole
- 1H-Indene, 2,3-dihydro-5,6-dimethyl-
- 2,3-dihydro-5,6-dimethyl-1H-indene
- 5,6-Dimethylindan
- 5,6-Dimethyl-indan
- 5,6-dimethylindane
- 5,6-Dimethyl-n-nitrobenzimidazol
- 5.6-Dimethylindan
- AC1L2EIM
- AC1Q1GNR
- AG-J-15730
- AR-1G6249
- CTK4A5476
- dimethylindan
- Indan, 5,6-dimethyl-
- 12H-317S
- SCHEMBL13186667
- 5,6-dimethyl-7-nitro-1H-benzimidazole
- MFCD00461089
- CHEMBL1309981
- 5,6-Dimethyl-4-nitro-1H-benzoimidazole
- 21472-08-2
- MLS000764194
- HMS2689D04
- AKOS006273942
- AKOS023553046
- 5,6-dimethyl-4-nitro-1H-1,3-benzodiazole
- 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole
- 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
- BB 0243377
- SMR000335019
- Oprea1_414132
-
- MDL: MFCD00461089
- Inchi: InChI=1S/C9H9N3O2/c1-5-3-7-8(11-4-10-7)9(6(5)2)12(13)14/h3-4H,1-2H3,(H,10,11)
- InChI Key: YOCFPELJWAVPDL-UHFFFAOYSA-N
- SMILES: O=[N+](C1=C(C)C(C)=CC2N=CNC1=2)[O-]
Computed Properties
- Exact Mass: 191.06957
- Monoisotopic Mass: 191.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5Ų
- XLogP3: 2
Experimental Properties
- PSA: 71.82
1H-Benzimidazole,5,6-dimethyl-7-nitro- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB296563-1 g |
5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole, 90%; . |
21472-08-2 | 90% | 1g |
€1312.80 | 2023-04-26 | |
abcr | AB296563-500 mg |
5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole, 90%; . |
21472-08-2 | 90% | 500mg |
€678.60 | 2023-04-26 | |
A2B Chem LLC | AF50088-500mg |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AF50088-5mg |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AF50088-10mg |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Ambeed | A710316-1g |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | 97% | 1g |
$612.0 | 2024-07-28 | |
A2B Chem LLC | AF50088-1g |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AF50088-10g |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | >90% | 10g |
$8767.00 | 2024-04-20 | |
Chemenu | CM514743-1g |
5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole |
21472-08-2 | 97% | 1g |
$600 | 2023-02-02 | |
abcr | AB296563-1g |
5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole, 90%; . |
21472-08-2 | 90% | 1g |
€1312.80 | 2025-03-19 |
1H-Benzimidazole,5,6-dimethyl-7-nitro- Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 1H-Benzimidazole,5,6-dimethyl-7-nitro-
Recent Advances in the Study of 1H-Benzimidazole,5,6-dimethyl-7-nitro- (CAS: 21472-08-2) in Chemical Biology and Pharmaceutical Research
The compound 1H-Benzimidazole,5,6-dimethyl-7-nitro- (CAS: 21472-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a versatile scaffold in medicinal chemistry, with promising results in targeting various disease pathways.
One of the key areas of investigation has been the synthesis and optimization of 1H-Benzimidazole,5,6-dimethyl-7-nitro-. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis route for this compound, utilizing a novel catalytic system that minimizes by-products and enhances purity. The study also explored the compound's stability under various physiological conditions, providing critical insights for its potential use in pharmaceutical formulations. These advancements in synthesis methodology are expected to facilitate further research and development efforts.
In terms of biological activity, recent research has identified 1H-Benzimidazole,5,6-dimethyl-7-nitro- as a potent inhibitor of specific kinase enzymes involved in inflammatory and oncogenic pathways. A preclinical study conducted by a team at the University of Cambridge revealed that the compound exhibits selective inhibition of the JAK-STAT signaling pathway, which is implicated in several autoimmune disorders and cancers. The study reported a significant reduction in inflammatory markers in animal models, suggesting its potential as a lead compound for developing new anti-inflammatory and anti-cancer therapies.
Further investigations into the mechanistic aspects of 1H-Benzimidazole,5,6-dimethyl-7-nitro- have uncovered its ability to modulate oxidative stress responses. A 2024 paper in Free Radical Biology and Medicine detailed how the compound interacts with reactive oxygen species (ROS) scavenging systems, offering neuroprotective effects in models of neurodegenerative diseases. These findings open new avenues for exploring its application in treating conditions such as Alzheimer's and Parkinson's diseases, where oxidative stress plays a critical role.
The pharmaceutical industry has also shown growing interest in the compound's potential for drug repurposing. A recent industry report highlighted that 1H-Benzimidazole,5,6-dimethyl-7-nitro- is being evaluated in combination therapies for resistant bacterial infections. Preliminary data indicate synergistic effects with existing antibiotics, enhancing their efficacy against multidrug-resistant strains. This approach could address the urgent need for new strategies to combat antibiotic resistance, a major global health challenge.
Despite these promising developments, challenges remain in the clinical translation of 1H-Benzimidazole,5,6-dimethyl-7-nitro-. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which are currently being addressed through structural modifications and formulation optimizations. Collaborative efforts between academic researchers and pharmaceutical companies are underway to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, the latest research on 1H-Benzimidazole,5,6-dimethyl-7-nitro- (CAS: 21472-08-2) underscores its multifaceted potential in chemical biology and drug discovery. From its role as a kinase inhibitor to its applications in combating oxidative stress and antibiotic resistance, this compound represents a valuable asset in the development of next-generation therapeutics. Continued research and innovation will be essential to fully realize its clinical potential and address the remaining challenges in its development pathway.
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